molecular formula C12H17NO2 B1278109 3-[3-(Dimethylamino)propoxy]benzaldehyde CAS No. 26815-13-4

3-[3-(Dimethylamino)propoxy]benzaldehyde

Cat. No.: B1278109
CAS No.: 26815-13-4
M. Wt: 207.27 g/mol
InChI Key: CMVPGTWBRBJOQR-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propoxy]benzaldehyde is an organic compound with the molecular formula C12H17NO2. It is commonly used as an intermediate in chemical synthesis and has various applications in scientific research and industry .

Preparation Methods

The synthesis of 3-[3-(Dimethylamino)propoxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 3-dimethylaminopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[3-(Dimethylamino)propoxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[3-(Dimethylamino)propoxy]benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)propoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

3-[3-(Dimethylamino)propoxy]benzaldehyde can be compared with other similar compounds such as:

  • 4-[3-(Dimethylamino)propoxy]benzaldehyde
  • 3-[2-(Dimethylamino)ethoxy]benzaldehyde
  • 4-[2-(Diethylamino)ethoxy]benzaldehyde

These compounds share similar structural features but differ in the position and nature of the substituents on the benzaldehyde ring. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these similar compounds .

Biological Activity

3-[3-(Dimethylamino)propoxy]benzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H17N1O2
  • Molecular Weight : 207.27 g/mol
  • CAS Number : 5407-04-5

The compound features a benzaldehyde moiety substituted with a propoxy group containing a dimethylamino functional group, which may influence its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets, including:

  • P-glycoprotein (P-gp) : It has been suggested that compounds with similar structures can inhibit P-glycoprotein, enhancing the intracellular accumulation of drugs like doxorubicin. This mechanism is particularly relevant in cancer therapy, where P-gp often contributes to multidrug resistance .
  • Toll-like Receptors (TLRs) : Some derivatives of benzaldehyde have been studied for their ability to act as agonists for TLRs, which play a crucial role in immune response modulation. This suggests potential applications in immunotherapy .

Antimicrobial Activity

A study evaluated the antibacterial properties of benzaldehyde derivatives, including those with dimethylamino substitutions. The results indicated significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess potency:

CompoundTarget BacteriaMIC (µg/mL)
3-DMAPBStaphylococcus aureus44
3-DMAPBEscherichia coli180
ReferenceCiprofloxacin1

These findings suggest that the compound may be effective against resistant bacterial strains .

Case Studies

  • Cancer Treatment : In vitro studies have shown that compounds similar to this compound can enhance the effectiveness of chemotherapeutic agents by inhibiting drug efflux through P-glycoprotein. This was demonstrated in human cervical carcinoma cells where the compound increased drug uptake significantly compared to controls .
  • Immunomodulation : Research on TLR agonists has indicated that compounds with similar structures can stimulate immune responses, which may be beneficial in cancer therapies and vaccine development. The activation of TLR7 and TLR8 has been linked to enhanced dendritic cell function and cytokine secretion, leading to improved adaptive immunity .

Properties

IUPAC Name

3-[3-(dimethylamino)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)7-4-8-15-12-6-3-5-11(9-12)10-14/h3,5-6,9-10H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVPGTWBRBJOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444013
Record name 3-[3-(dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26815-13-4
Record name 3-[3-(dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction between 61.0 g (0.50 mole) of 3-hydroxybenzaldehyde, 24.0 g of 50% NaH (0.50 mole), and 396 ml of 1.89N (0.75 mole) of 3-dimethylaminopropyl chloride in toluene in a procedure described for Example 2, part A, gives 69.0 g (66%) of colorless product, bp 155°-158°/3 mm.
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0.75 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
66%

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